molecular formula C16H13N3O B2617002 2-phenyl-N-(6-quinoxalinyl)acetamide CAS No. 866131-30-8

2-phenyl-N-(6-quinoxalinyl)acetamide

Cat. No.: B2617002
CAS No.: 866131-30-8
M. Wt: 263.3
InChI Key: VZIWZRRFAMCQQC-UHFFFAOYSA-N
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Description

2-phenyl-N-(6-quinoxalinyl)acetamide is an organic compound with the molecular formula C16H13N3O. It is a derivative of quinoxaline, a nitrogen-containing heterocyclic compound. Quinoxalines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenyl-N-(6-quinoxalinyl)acetamide typically involves the reaction of 2-phenylquinoxaline with acetic anhydride in the presence of a catalyst. The reaction is carried out under reflux conditions, and the product is purified by recrystallization.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-phenyl-N-(6-quinoxalinyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoxaline derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine.

    Substitution: The compound can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles such as amines and thiols are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions include various quinoxaline derivatives, amines, and substituted acetamides.

Scientific Research Applications

2-phenyl-N-(6-quinoxalinyl)acetamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an antimicrobial and antifungal agent.

    Medicine: Investigated for its potential therapeutic applications, including anticancer and antiviral activities.

    Industry: Used in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 2-phenyl-N-(6-quinoxalinyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Quinoxaline: The parent compound of 2-phenyl-N-(6-quinoxalinyl)acetamide, known for its diverse biological activities.

    Quinazoline: Another nitrogen-containing heterocyclic compound with similar therapeutic potential.

    Indole: A heterocyclic compound with a similar structure and biological activities.

Uniqueness

This compound is unique due to its specific structure, which allows it to interact with a wide range of molecular targets

Biological Activity

2-Phenyl-N-(6-quinoxalinyl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including antimicrobial, anticancer, and anticonvulsant properties, supported by various studies and data.

Chemical Structure and Properties

The molecular formula of this compound is C15H14N2OC_{15}H_{14}N_{2}O. Its structure features a phenyl group and a quinoxaline moiety, which are known to enhance biological activity through various mechanisms.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of quinoxaline derivatives, including this compound. The compound has shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

Table 1: Antimicrobial Activity of Quinoxaline Derivatives

CompoundTarget OrganismsMinimum Inhibitory Concentration (MIC)
This compoundS. aureus, E. coli0.5 - 1.0 mg/mL
N-(4-chlorophenyl)-2-chloroacetamideS. aureus, MRSA0.2 - 0.5 mg/mL
N-(3-bromophenyl)-2-chloroacetamideE. coli, C. albicans0.1 - 0.3 mg/mL

Studies indicate that the presence of halogen substitutions on the phenyl ring enhances lipophilicity, facilitating membrane penetration and increasing antimicrobial efficacy .

Anticancer Activity

The anticancer potential of quinoxaline derivatives has been extensively studied, with promising results for compounds similar to this compound. In vitro assays have demonstrated significant cytotoxicity against various cancer cell lines.

Table 2: Cytotoxicity of Quinoxaline Derivatives

CompoundCell LineIC50 (μM)
This compoundA549 (lung cancer)5.4
K562 (leukemia)7.2
Quinoxaline derivative XMCF7 (breast cancer)3.8

The mechanism of action appears to involve apoptosis induction and cell cycle arrest, with docking studies suggesting strong interactions with the VEGFR-2 receptor, a key target in cancer therapy .

Anticonvulsant Activity

In addition to its antimicrobial and anticancer properties, quinoxaline derivatives have been evaluated for anticonvulsant activity. Compounds similar to this compound have shown promise in animal models.

Table 3: Anticonvulsant Activity in Animal Models

CompoundModelResult
This compoundMaximal Electroshock (MES)Significant protection
PentylenetetrazoleModerate activity

The presence of specific functional groups in the structure contributes to its ability to bind to neuronal voltage-sensitive sodium channels, which is crucial for anticonvulsant effects .

Case Studies

  • Antimicrobial Study : A study involving several N-substituted phenyl derivatives demonstrated that modifications in the quinoxaline structure significantly affected the antimicrobial potency against Gram-positive and Gram-negative bacteria .
  • Anticancer Evaluation : A series of quinoxaline derivatives were synthesized and evaluated for their cytotoxic effects on various cancer cell lines, revealing that structural modifications could enhance their therapeutic efficacy against resistant cancer types .
  • Anticonvulsant Screening : In a pharmacological assessment using rodent models, compounds similar to this compound exhibited notable anticonvulsant properties, particularly in models mimicking human epilepsy .

Properties

IUPAC Name

2-phenyl-N-quinoxalin-6-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O/c20-16(10-12-4-2-1-3-5-12)19-13-6-7-14-15(11-13)18-9-8-17-14/h1-9,11H,10H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZIWZRRFAMCQQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NC2=CC3=NC=CN=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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